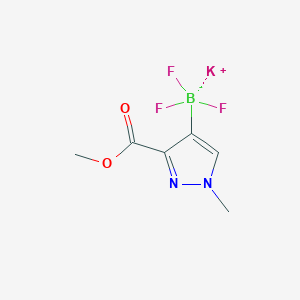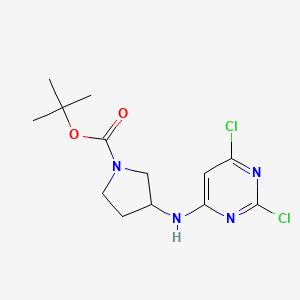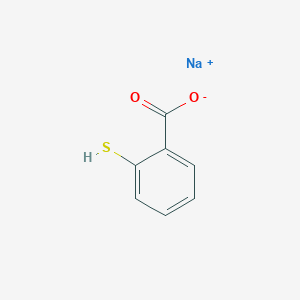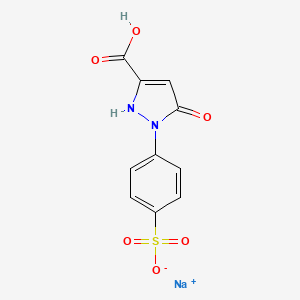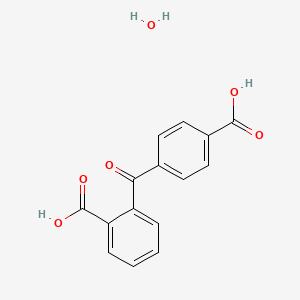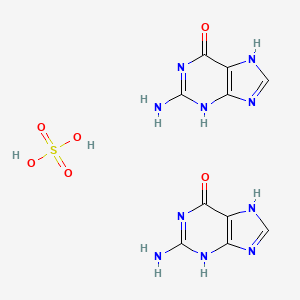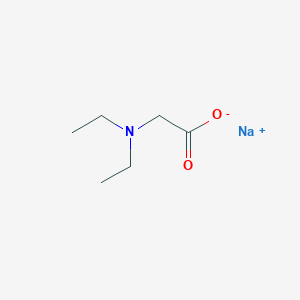![molecular formula C10H14O B8004380 Tricyclo[5.2.1.0]decan-8-one](/img/structure/B8004380.png)
Tricyclo[5.2.1.0]decan-8-one
Overview
Description
Tricyclo[5.2.1.0]decan-8-one is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tricyclo[5.2.1.0]decan-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclo[5.2.1.0]decan-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Adamantane Derivatives : Tricyclo[4.3.1.03,8]decan-4-one, a related compound, is used as a starting material for the synthesis of a variety of adamantane derivatives. This method is preferred due to its ease of performance and high yields (Lenoir, 1979).
Enantiopure Derivatives for Synthesis : Enantiopure 3,10-dioxygenated tricyclo[5.2.1.0^2,^6]decane derivatives have been synthesized, demonstrating their utility in creating various optically pure compounds, including natural products like coronafacic acid (Mehta & Reddy, 2001).
Nucleophilic Addition Studies : Research on 4-hetero-tricyclo[5.2.1.0^2,^6]decan-10-ones and 4-hetero-tricyclo[5.2.1.0^2,^6]dec-8-en-10-ones has provided insights into pi-face selectivities in nucleophilic additions to these systems (Mehta et al., 2002).
Synthesis of Fluorinated Derivatives : A study on tetrafluorotricyclo[5.2.1.0^2,^6]decane series explores the synthesis of fluorinated derivatives, highlighting the influence of fluorine atoms on the reactivity of polycyclic alkenes (Nowak, 2000).
Curing Process in Polymer Chemistry : Tricyclo[5.2.1.0]deca-2,5,8-triene has been used to obtain ethylene–propylene–triene terpolymers with unusual properties, especially in curing processes (Cesca et al., 1975).
Application in Photochemistry : The photochemistry of certain compounds like Spiro[6H-[1,3]Oxathiin-2,2′-tricyclo[3.3.1.13,7]decan]-6-one has been explored, showing the generation of tricyclo[3.3.1.13,7]decan-2-one through photolysis (Schmidt & Margaretha, 2004).
properties
IUPAC Name |
(1R,7R)-tricyclo[5.2.1.02,6]decan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7?,8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDXVJKZCPKEI-MDVIFZSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2[C@@H]3C[C@H](C2C1)C(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[5.2.1.0]decan-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




